molecular formula C20H16O2 B147579 Triphenylacetic acid CAS No. 595-91-5

Triphenylacetic acid

Cat. No. B147579
CAS RN: 595-91-5
M. Wt: 288.3 g/mol
InChI Key: DCYGAPKNVCQNOE-UHFFFAOYSA-N
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Description

Triphenylacetic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is known to form stable molecular structures and can participate in a variety of chemical reactions, often serving as a host molecule in supramolecular chemistry .

Synthesis Analysis

The oxidation of triphenylacetic acid in acetonitrile has been observed to result in the formation of triphenylmethylcarbonium ions when performed on platinum electrodes at a specific voltage. This process can be reversed to produce triphenylmethyl radicals under certain conditions . Additionally, triphenylacetic acid derivatives, such as esters, have been synthesized and used as probes in stereodynamic studies, indicating the compound's versatility in synthesis applications .

Molecular Structure Analysis

Triphenylacetic acid and its derivatives exhibit a variety of molecular structures. For instance, the acid itself is isomorphous with triphenylchloromethane and crystallizes in the trigonal system . Chiral derivatives of triphenylacetic acid have been shown to form complex molecular architectures, which can be influenced by factors such as the substituent type and the optical purity of the sample . The molecular recognition capabilities of triphenylacetic acid derivatives enable the formation of multicomponent supramolecular systems .

Chemical Reactions Analysis

Triphenylacetic acid can participate in chemical reactions that generate chirality, even when starting from achiral compounds. For example, a chiral two-component molecular crystal formed from acridine and diphenylacetic acid can undergo absolute asymmetric photodecarboxylating condensation, leading to chiral products with significant enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of triphenylacetic acid are closely related to its molecular structure. The compound's ability to form strong hydrogen bonds and weaker C–H···π and π···π interactions contributes to its solid-state properties, such as crystal packing and stability . The propeller-like conformation of diphenylacetic acid, a related compound, is an example of the structural features that influence these properties .

Scientific Research Applications

On-Demand Guest Release in MOF-5

Triphenylacetic acid has been used to seal dye molecules within a material known as MOF-5. Guest release from this sealed environment requires specific treatments, such as acid digestion or photolysis, demonstrating its potential in controlled release applications (Yan et al., 2019).

Chirality Sensing and Crystal Engineering

Triphenylacetic acid esters, known for their high structural diversity, serve as chirality-sensing probes and molecular tectons in crystal engineering. They can sense the chirality of alkyl substituents and influence the packing of molecules in crystal lattices (Prusinowska et al., 2021).

Decarbonylation Reactions

In chemical synthesis, triphenylacetic acid undergoes decarbonylation when reacting with halides of high-valent metals. This reaction results in the formation of various compounds, showcasing its reactivity and potential in synthetic chemistry (Bartalucci et al., 2019).

Photophysical Properties in Dye-Sensitized Solar Cells

Triphenylamine-based dyes, closely related to triphenylacetic acid, are investigated for their applications in dye-sensitized solar cells. These studies focus on the photophysical properties and potential for energy conversion, highlighting the relevance of triphenylacetic acid derivatives in renewable energy technologies (Yang et al., 2009).

Triphenylamine Derivatives in Biomedical Applications

Triphenylamine derivatives, closely related to triphenylacetic acid, exhibit significant potential in biomedical applications. They can act as fluorescent DNA binders, enable nuclear staining of fixed cells, and trigger cell apoptosis in living cells under certain conditions (Chennoufi et al., 2015).

Degradation and Environmental Impact

Triphenyltin, a compound related to triphenylacetic acid, is studied for its environmental impact and degradation pathway. The research focuses on the biosorption and degradation by microorganisms, shedding light on the environmental aspects of triphenylacetic acid-related compounds (Yi et al., 2017).

Safety And Hazards

Triphenylacetic acid may cause long-lasting harmful effects to aquatic life . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,2,2-triphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYGAPKNVCQNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208204
Record name Triphenylacetic acid
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylacetic acid

CAS RN

595-91-5
Record name Triphenylacetic acid
Source CAS Common Chemistry
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Record name Triphenylacetic acid
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Record name Triphenylacetic acid
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Record name Triphenylacetic acid
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Record name Triphenylacetic acid
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Record name TRIPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

To 400 ml of ether were added 15 g of magnesium (flaked) and 3.2 g of iodine. 27.9 g of triphenylchloromethane was carefully added thereto and the mixture was refluxed by heating for 3 hours. To the reaction solution was gradually added a large excess of dry ice. The reaction solution was acidified with hydrochloric acid and then extracted with ethyl acetate. After distilling off the solvent, the crystals thus obtained were recrystallized from ethanol to obtain 16.5 g of triphenylacetic acid. The melting point was 258° to 260° C. (decomposed).
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
853
Citations
N Prusinowska, W Bendzińska‐Berus… - European Journal of …, 2015 - Wiley Online Library
… To test the two scenarios, we examined triphenylacetic acid derivatives 1–11 (Figure 1) of representative chiral amines. We also attempted to correlate the dynamic structure of the …
PG Scholefield, ST Bowden… - Journal of the Society of …, 1947 - Wiley Online Library
… Triphenylacetic acid was prepared by the action of carbon dioxide on … chloric acid (120 cc), the deposited triphenylacetic acid was dissolved in strong ammonium hydroxide, the solution …
Number of citations: 1 onlinelibrary.wiley.com
S Fournel, B Grégoire, J Magdalou, MC Carre… - … et Biophysica Acta (BBA …, 1986 - Elsevier
… Moreover, in order to further characterize the structural requirements for the inhibitory action of triphenylacetic acid, we have synthesized and examined the effect of triphenylacetic acid …
Number of citations: 35 www.sciencedirect.com
ML Kilpatrick, E Fackenthal - Journal of the Electrochemical …, 1953 - iopscience.iop.org
… The ratio of dissociation constants K~b~t,t~toa ~a/K,,~,~ ~o,a was determined in methanol and ethanol for mono-, di-, and triphenylacetic acid by the electrometrie and colorimetrie …
Number of citations: 6 iopscience.iop.org
TC MAYBERRY - 1962 - search.proquest.com
… The kinetics of the oxidative decarboxylation of triphenylacetic acid by lead tetraacetate were studied. The acid was converted quantitatively to the carbinol with the evolution of carbon …
Number of citations: 0 search.proquest.com
RG Compton, BA Coles, MJ Day - Journal of electroanalytical chemistry and …, 1986 - Elsevier
The oxidation of triphenylacetic acid in acetonitrile on platinum electrodes at + 1.94 V (vs. SCE) results in the formation of triphenylmethylcarbonium ions. If the potential is subsequently …
Number of citations: 20 www.sciencedirect.com
B Kahr, RL Carter - Molecular Crystals and Liquid Crystals Science …, 1992 - Taylor & Francis
… In addition, we report the crystal and molecular structure of triphenylacetic acid (TPMCOOH) which is isomorphous with, and therefore illustrative of, the mgonal TPMCl phase. …
Number of citations: 17 www.tandfonline.com
RP Linstead, BR Shephard… - Journal of the Chemical …, 1952 - pubs.rsc.org
… triphenylacetic acid is reported to give (18%) triphenylmethyl peroxide (Riccoboni, Gazzetta, 1940, 70, 748). In our hands the electrolysis of triphenylacetic acid … of triphenylacetic acid in …
Number of citations: 28 pubs.rsc.org
MJS Monte, CAD Sousa - Journal of thermal analysis and …, 2011 - akjournals.com
… The final molar purity of these samples, presented in Table 1, was determined from DSC experiments through a fractional fusion technique [9] with the exception of triphenylacetic acid …
Number of citations: 5 akjournals.com
N Prusinowska, A Czapik, M Kwit - The Journal of Organic …, 2021 - ACS Publications
… We have proven the usability and versatility of chiral triphenylacetic acid esters, compounds of … The ECD spectra of triphenylacetic acid esters are highly sensitive to very small structural …
Number of citations: 2 pubs.acs.org

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